2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with the CAS number 1351671-55-0. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticonvulsant properties. The molecular formula of this compound is , with a molecular weight of 440.6 g/mol .
The synthesis of 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reagents and conditions (e.g., solvents, temperatures) are crucial for optimizing yield and purity but are often proprietary or unpublished in literature.
The molecular structure of 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide can be represented in various formats:
COCc1nnc(NC(=O)C2c3ccccc3C(=O)N(C3CCCC3)C23CCCC3)s1InChI=1S/C23H28N4O3S/c1-30-14-18-25-26-22(31-18)24-20(28)19-16-10-4-5-11-17(16)21(29)27(15-8-2-3-9-15)23(19)12-6-7-13-23/h4-5,10-11,15,19H,2-3,6-9,12-14H2,1H3,(H,24,26,28)The structure features a spirocyclic framework that enhances its biological activity by providing a unique spatial arrangement for molecular interactions.
The compound is expected to undergo various chemical reactions typical for thiadiazole derivatives:
Detailed reaction mechanisms would require experimental validation to confirm pathways and products.
The mechanism of action for 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide likely involves interaction with specific biological targets:
Further studies are needed to elucidate precise molecular targets and pathways involved in its pharmacological effects .
While specific physical properties such as density and boiling point are not readily available for this compound, some known properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.6 g/mol |
| Melting Point | N/A |
| Density | N/A |
These properties are essential for understanding the compound's behavior in various environments and its potential applications.
The applications of 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide primarily lie in medicinal chemistry:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8